molecular formula C17H14N4O5 B4791092 N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide

Cat. No.: B4791092
M. Wt: 354.32 g/mol
InChI Key: JWRKIRHUYDKTTG-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole moiety linked to a dinitrobenzamide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions generally include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring.

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C.

    Substitution: Electrophiles such as halogens, acids, or alkylating agents, typically in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate, dichloromethane or acetone as solvent, room temperature.

Major Products

    Reduction: Formation of N-[2-(1H-indol-3-yl)ethyl]-3,5-diaminobenzamide.

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmission and other physiological processes . The dinitrobenzamide group may contribute to the compound’s ability to inhibit certain enzymes or proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide is unique due to the presence of both the indole and dinitrobenzamide moieties, which confer a combination of chemical reactivity and biological activity not commonly found in other compounds. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c22-17(12-7-13(20(23)24)9-14(8-12)21(25)26)18-6-5-11-10-19-16-4-2-1-3-15(11)16/h1-4,7-10,19H,5-6H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRKIRHUYDKTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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